2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that features a piperazine ring, a pyrimidine ring, and a dimethoxybenzoyl group
Mechanism of Action
Target of Action
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine primarily targets acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission .
Mode of Action
This compound interacts with acetylcholinesterase by binding to its active site. This binding inhibits the enzyme’s ability to hydrolyze acetylcholine into acetate and choline. As a result, acetylcholine accumulates in the synaptic cleft, leading to prolonged activation of cholinergic receptors .
Biochemical Pathways
The inhibition of acetylcholinesterase by this compound affects several biochemical pathways. The increased acetylcholine levels enhance cholinergic signaling, which is crucial for cognitive functions such as learning and memory. This compound’s action can modulate pathways involved in neuroprotection and synaptic plasticity, potentially offering therapeutic benefits for neurodegenerative diseases .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with good bioavailability. It is distributed widely in the body, including the central nervous system. Metabolism primarily occurs in the liver, where it undergoes biotransformation to active metabolites. Excretion is mainly via the kidneys .
Result of Action
The molecular and cellular effects of this compound include enhanced cholinergic transmission, improved cognitive function, and potential neuroprotective effects. By inhibiting acetylcholinesterase, the compound increases acetylcholine levels, which can help alleviate symptoms of cognitive decline and improve memory and learning capabilities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. Optimal conditions for its activity include a physiological pH and body temperature. The compound’s stability can be affected by exposure to extreme pH levels or high temperatures, which may lead to degradation and reduced efficacy .
: Information synthesized from various sources on the mechanism of action of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Attachment of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via an acylation reaction using 3,4-dimethoxybenzoyl chloride and the piperazine intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.
Final Coupling: The final step involves coupling the piperazine intermediate with the pyrimidine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the dimethoxybenzoyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Exhibits antibacterial activity.
Uniqueness
2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-5-21-18-12-14(2)22-20(23-18)25-10-8-24(9-11-25)19(26)15-6-7-16(27-3)17(13-15)28-4/h6-7,12-13H,5,8-11H2,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGHQRNSJVHXQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.